1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
CAS No.:
Cat. No.: VC20214676
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN3O |
|---|---|
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3O.ClH/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11;/h3-8,14H,9-10H2,1-2H3;1H |
| Standard InChI Key | XNGUPLYUKMJXMH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a methanamine backbone bridging two aromatic systems: a 4-methoxyphenyl group and a 1-methyl-1H-pyrazol-3-ylmethyl moiety. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron density, influencing reactivity and intermolecular interactions. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to hydrogen-bonding capabilities and metabolic stability .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Spectroscopic techniques are critical for verifying the compound’s structure. Infrared (IR) spectroscopy reveals absorption bands at 1600–1650 cm⁻¹ (C=N stretch) and 1250–1300 cm⁻¹ (C-O stretch of the methoxy group). Nuclear Magnetic Resonance (NMR) data for analogous pyrazole derivatives show distinct signals:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.35 (m, 2H, aromatic protons), 6.85–6.95 (m, 2H, aromatic protons), 3.75 (s, 3H, OCH₃), 3.50 (s, 3H, N-CH₃ of pyrazole).
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¹³C NMR: δ 159.2 (C-O), 148.5 (pyrazole C3), 130.1–114.8 (aromatic carbons) .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a multi-step approach:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the 1-methylpyrazole intermediate.
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Functionalization with Methoxyphenyl Group: A nucleophilic substitution reaction attaches the 4-methoxyphenyl moiety to the methanamine backbone.
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Reductive Amination: Coupling the pyrazole and methoxyphenyl intermediates via reductive amination using sodium cyanoborohydride completes the synthesis.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, HCl, reflux | 78% |
| Methoxyphenyl Grafting | 4-Methoxybenzyl chloride, K₂CO₃, DMF | 65% |
| Reductive Amination | NaBH₃CN, MeOH, rt | 82% |
Industrial-Scale Production
Scalable synthesis requires optimizing solvent systems (e.g., replacing DMF with acetonitrile for easier recycling) and employing continuous-flow reactors to enhance yield (up to 90%) .
Comparative Analysis with Related Compounds
Analogues with Varied Substituents
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1-(3-Fluorophenyl) Derivative: Higher antibacterial potency (MIC = 0.0039 mg/mL) but increased cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) .
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1,5-Dimethylpyrazole Variant: Reduced MAO inhibition (IC₅₀ = 45 µM vs. 28 µM for the parent compound) due to steric hindrance .
Table 3: Activity Comparison of Pyrazole Derivatives
| Compound | MAO-B IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 1-(4-Methoxyphenyl) Derivative | 28 | 8–16 |
| 1-(3-Fluorophenyl) Analog | 35 | 0.0039 |
| 1,5-Dimethylpyrazole Analog | 45 | 32 |
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and half-life in preclinical models.
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Targeted Delivery Systems: Develop nanoparticle carriers to enhance brain penetration for neurological applications.
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Toxicity Profiling: Assess genotoxicity and organ-specific toxicity in long-term animal studies.
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